molecular formula C10H12INO3S B369099 4-(4-Iodophenyl)sulfonylmorpholine CAS No. 22950-14-7

4-(4-Iodophenyl)sulfonylmorpholine

Cat. No. B369099
CAS RN: 22950-14-7
M. Wt: 353.18g/mol
InChI Key: CIUYBBOXOYPJSE-UHFFFAOYSA-N
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Description

4-(4-Iodophenyl)sulfonylmorpholine is a chemical compound with the molecular formula C10H12INO3S . It is used in laboratory chemicals and synthesis of substances .

Scientific Research Applications

Antimicrobial Properties

4-(Phenylsulfonyl) morpholine, a class related to 4-(4-Iodophenyl)sulfonylmorpholine, demonstrates noteworthy antimicrobial properties. A study highlighted its role in enhancing the effectiveness of antibiotics against multi-drug-resistant strains of various bacteria and fungi, like Staphylococcus aureus and Candida albicans (Oliveira et al., 2015).

Applications in Organic Electronics

Research on compounds like 4,4′-bis(phenylsulfonyl)biphenyl, a molecule structurally similar to this compound, indicates potential applications in the development of blue-green organic light-emitting devices. This opens up pathways for its use in advanced electronic and display technologies (Sung‐Jin Kim et al., 2011).

Inhibition of Carbonic Anhydrases

Sulfonamide inhibitors like 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide, closely related to this compound, have been studied for their inhibition of carbonic anhydrases. These enzymes are crucial in many physiological processes, suggesting potential therapeutic applications (Supuran et al., 2013).

Development of Luminescent Materials

Compounds like this compound have been used in the synthesis of luminescent materials. Research on lanthanide(III) sulfonate-phosphonates, for example, has shown potential for applications in near-IR and red-light luminescent materials (Du et al., 2006).

Pharmaceutical Research

Sulfonamides and carbamates of similar structures have been synthesized and evaluated for antimicrobial activities, indicating the potential of this compound in pharmaceutical research (Janakiramudu et al., 2017).

Catalytic Applications

Compounds structurally related to this compound have been studied for their role in catalyzing chemical reactions. For instance, their use in facilitating N-arylation processes in organic synthesis has been documented (Bolm & Hildebrand, 2000).

Chemical Sensing and Luminescent Sensing of Metal Ions

Lanthanide-organic frameworks involving sulfonate-carboxylate ligands have shown potential in gas sorption, proton conductivity, and luminescent sensing of metal ions, suggesting the utility of similar compounds in sensing technologies (Zhou et al., 2016).

Safety and Hazards

The safety data sheet for a related compound, 4-(4-Iodophenyl)morpholine, indicates that it is harmful if swallowed and may cause respiratory irritation. It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

4-(4-iodophenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO3S/c11-9-1-3-10(4-2-9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUYBBOXOYPJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound was prepared from morpholine and 4-iodobenzenesulfonyl chloride using a similar procedure to that described for Description 30.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of 50 g of 4-iodobenzenesulphonyl chloride (0.165 mol) in 500 ml of CH2Cl2 there are added 46 ml of triethylamine (0.33 mol) and then, dropwise, 17 ml of morpholine (0.198 mol). Because the reaction is exothermic, the flask is placed in an ice bath until it has returned to ambient temperature. The reaction mixture is stirred for 1 hour at ambient temperature. After washing the reaction mixture with about 100 ml of 1N HCl and then 100 ml of water, the organic phase is dried (MgSO4) and evaporated under reduced pressure. The solid residue thereby obtained is re-suspended in a small amount of isopropyl ether to yield the title product after filtration and drying in vacuo.
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